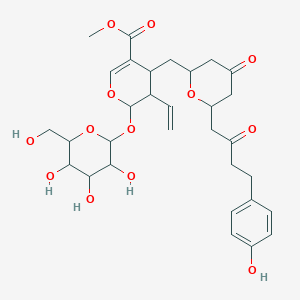![molecular formula C26H30O B14450526 Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 78823-31-1](/img/structure/B14450526.png)
Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- is a complex organic compound with the molecular formula C28H28O This compound is characterized by the presence of a methanone group attached to a naphthalenyl ring and a phenyl ring substituted with three isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of 1-naphthalenylmethanone with 2,4,6-tris(1-methylethyl)phenyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, phenyl[2,4,6-tris(methylethyl)phenyl]-: Similar structure but with a phenyl group instead of a naphthalenyl group.
Ethanone, 1-(1-naphthalenyl)-: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- is unique due to the presence of both a naphthalenyl ring and a highly substituted phenyl ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
78823-31-1 |
|---|---|
Formule moléculaire |
C26H30O |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
naphthalen-1-yl-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C26H30O/c1-16(2)20-14-23(17(3)4)25(24(15-20)18(5)6)26(27)22-13-9-11-19-10-7-8-12-21(19)22/h7-18H,1-6H3 |
Clé InChI |
WVCWFNXUPMYZIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=CC3=CC=CC=C32)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
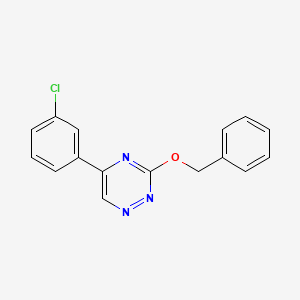
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
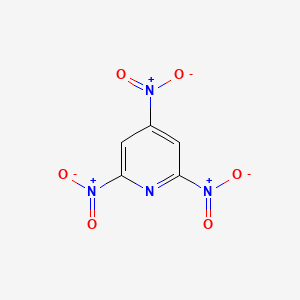
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
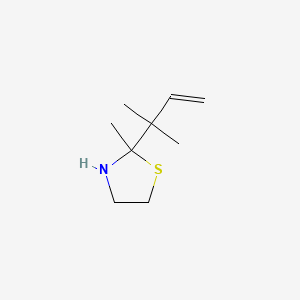

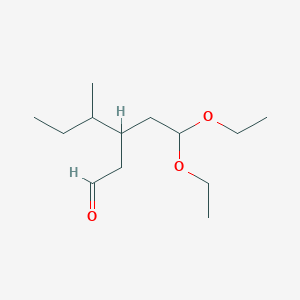


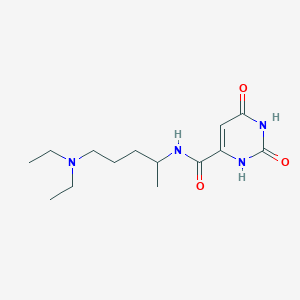
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
